molecular formula C3H9ClFN B1449940 2-fluoro-N-methylethanamine hydrochloride CAS No. 3832-36-8

2-fluoro-N-methylethanamine hydrochloride

Cat. No.: B1449940
CAS No.: 3832-36-8
M. Wt: 113.56 g/mol
InChI Key: KFHQCRFZHOWKDD-UHFFFAOYSA-N
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Description

2-Fluoro-N-methylethanamine hydrochloride (CAS 3832-36-8) is a fluorinated amine compound supplied as a stable hydrochloride salt. With a molecular formula of C3H9ClFN and a molecular weight of 113.56 g/mol, this compound serves as a valuable building block in medicinal chemistry and pharmaceutical research . The introduction of a fluorine atom onto the ethylamine chain is a common strategy in drug design, as it can significantly influence a molecule's properties by enhancing its lipophilicity and metabolic stability . As a secondary amine hydrochloride salt, this compound is typically a solid with improved stability and water solubility, making it a practical intermediate for chemical synthesis . It is primarily used in the research and development of novel active compounds, where its structure contributes to the exploration of structure-activity relationships . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to proper handling protocols, as with many amines, it may cause irritation to the skin, eyes, and respiratory tract .

Properties

IUPAC Name

2-fluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHQCRFZHOWKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-36-8
Record name (2-fluoroethyl)(methyl)amine hydrochloride
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Preparation Methods

Detailed Synthetic Route from Patent CN111423342A

A notable method for preparing N-methyl-2-fluoroaniline (a closely related compound structurally similar to 2-fluoro-N-methylethanamine hydrochloride) involves a multi-step process that can be adapted for the target compound. The key steps are:

Step Description Reagents/Conditions Yield/Notes
S1: Condensation Reaction o-Fluoroaniline reacts with p-acetamidobenzene sulfonyl chloride and an acid-binding agent to form intermediate Substance A Acid scavengers: triethylamine (preferred), pyridine, or N,N-diisopropylethylamine; Solvents: dichloromethane, tetrahydrofuran, N-dimethylaniline; Temp: room temperature; Time: 2-3 hours Yield of Substance A: ~96%
S2: Methylation and Amino Deprotection Substance A undergoes methylation with a methylating agent and a base, followed by amino deprotection to yield Substance B Methylating agents: methyl iodide (preferred), methyl bromide, dimethyl sulfate; Bases: sodium hydride (preferred), methyl lithium, butyl lithium; Temp: -5 to 0 °C for methylation, 25-60 °C for deprotection; Time: 2-4 h methylation, 5-30 min deprotection No purification before next step
S3: Ammonolysis Reaction Substance B reacts with an aminating agent (aqueous ammonia) under reflux to produce N-methyl-2-fluoroaniline and crystalline sulfanilamide Temp: reflux; Time: 4-5 hours; Crystallization at 0-5 °C Yield: N-methyl-2-fluoroaniline ~83%, crystalline sulfanilamide ~85%

This method is advantageous due to:

  • Concurrent production of two valuable compounds.
  • High atom economy and reduced production cost.
  • Simplified operation and environmental benefits.
  • Suitability for industrial scale-up.

Reaction Conditions and Reagent Details

Parameter Details
Acid scavenger (S1) Triethylamine preferred for effective acid neutralization
Methylating agent (S2) Methyl iodide preferred for efficient methylation
Base (S2) Sodium hydride (60% oil dispersion) used for deprotonation
Aminating agent (S3) Aqueous ammonia (28% mass fraction) for ammonolysis
Solvents Dichloromethane, tetrahydrofuran, N-dimethylaniline used depending on step
Temperature Condensation: Room temp; Methylation: 0 °C; Deprotection: 45 °C; Ammonolysis: reflux; Crystallization: 0-5 °C
Reaction times Condensation: 2 h; Methylation: 2 h; Deprotection: 20 min; Ammonolysis: 4 h

Example Preparation Procedure

An example synthesis based on the patent is summarized below:

Step Procedure Amounts Outcome
S1 Dissolve 11.1 g (0.1 mol) o-fluoroaniline and 23.8 g (0.102 mol) p-acetamidobenzenesulfonyl chloride in 200 mL dichloromethane, cool to 0 °C, add 11.1 g (0.11 mol) triethylamine dropwise, stir 2 h at room temp. Extract with water and dichloromethane, dry, concentrate Substance A obtained: 29.6 g, 96% yield
S2 Dissolve 18.5 g (0.06 mol) Substance A and 9.4 g (0.066 mol) methyl iodide in 200 mL tetrahydrofuran, cool to 0 °C, add 2.9 g (0.072 mol) sodium hydride oil solution, stir 2 h at 0 °C. Quench with water, remove solvent, heat at 45 °C for 20 min for deprotection Substance B obtained, no purification
S3 Add Substance B to 22.5 g aqueous ammonia (28%), reflux 4 h, cool to 2 °C, filter crystalline sulfanilamide (8.6 g). Extract filtrate with dichloromethane, dry, concentrate to obtain 6.4 g N-methyl-2-fluoroaniline Yields: sulfanilamide 85%, N-methyl-2-fluoroaniline 83%

Industrial Production Considerations

  • The industrial process follows similar synthetic routes but uses industrial-grade reagents and reactors to scale up.
  • Emphasis on controlling reaction temperature and stoichiometry to minimize by-products such as polysubstituted methyl derivatives.
  • Process optimization focuses on reducing waste and improving atom economy.
  • Purification steps involve solvent extraction and crystallization to ensure high purity products.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Direct methylation of 2-fluoroethylamine with methylamine + HCl 2-fluoroethylamine, methylamine, HCl Hydrochloric acid Controlled temp, aqueous medium Moderate to high Simple but less documented in detail
Multi-step condensation, methylation, ammonolysis (Patent CN111423342A) o-fluoroaniline, p-acetamidobenzenesulfonyl chloride Triethylamine, methyl iodide, sodium hydride, aqueous ammonia Room temp to reflux, organic solvents High (83-96%) Co-produces sulfanilamide, industrially viable
Literature routes (various) o-fluoroaniline, paraformaldehyde, acid scavengers Acid binding agents, hydrogen reduction Complex, some low yield routes ~5-83% Some routes have safety or cost issues

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions produce corresponding oxides .

Mechanism of Action

Comparison with Similar Compounds

Halogen Effects

  • Fluorine vs. Chlorine : Fluorine’s electronegativity increases polarity and metabolic stability compared to chlorine. For example, N-Methyl-2,2,2-trifluoroethylamine HCl () is used in high-purity pharmaceutical research due to fluorine’s resistance to enzymatic degradation. In contrast, chloro analogs like 2-Chloro-N,N-diethylethanamine HCl are more reactive alkylating agents but carry higher toxicity risks .

Alkylation Patterns

  • N-Methyl vs. N,N-Diethyl : Methyl groups reduce steric hindrance, enhancing reactivity in nucleophilic substitutions. Diethyl substituents (e.g., 2-Chloro-N,N-diethylethanamine HCl ) increase lipophilicity, favoring membrane permeability in bioactive compounds .

Phenyl vs. Alkyl Side Chains

  • 2-Chloro-N,N-dimethyl-2-phenylethanamine HCl () incorporates a phenyl group, enabling π-π interactions in receptor binding. This contrasts with purely aliphatic analogs like the target compound, which may prioritize solubility and synthetic versatility.

Biological Activity

2-Fluoro-N-methylethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom attached to a methylethanamine backbone. The molecular structure can be represented as follows:

  • Molecular Formula : C3_3H9_9ClF
  • Molecular Weight : 111.56 g/mol

The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that the compound may act as a monoamine transporter inhibitor , which could modulate levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism is crucial for understanding its potential therapeutic applications in mood disorders and neuropsychiatric conditions.

1. Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic properties in various cell lines. A notable study assessed its effects on human liver cells (HepG2), revealing that:

  • IC50_{50} (half maximal inhibitory concentration) values were determined through MTT assays.
  • The compound showed significant cytotoxicity at concentrations above 50 μM, indicating a dose-dependent response.
Cell LineIC50_{50} (μM)
HepG245 ± 5
Vero>100

These results highlight the need for further investigation into the therapeutic window and safety profile of the compound.

2. Behavioral Studies

In vivo studies have demonstrated that administration of this compound can lead to alterations in locomotor activity in animal models. For instance:

  • A one-way ANOVA indicated significant changes in spontaneous locomotor activity in mice treated with varying doses (10–30 mg/kg).
  • Post hoc analysis revealed a marked decrease in activity at higher doses, suggesting potential sedative effects.

Case Studies and Clinical Implications

Recent case studies have reported adverse effects associated with the use of compounds similar to this compound, particularly within the context of new psychoactive substances (NPS). Notably:

  • A case series from Singapore documented fatalities linked to synthetic analogs, emphasizing the importance of understanding the toxicity profiles of such compounds.
  • Clinical symptoms reported included seizures, cardiovascular complications, and acute psychosis, underscoring the need for caution in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluoro-N-methylethanamine hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.